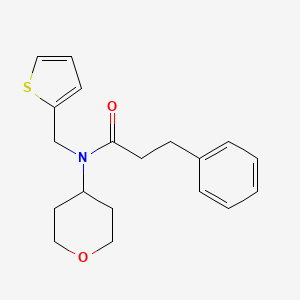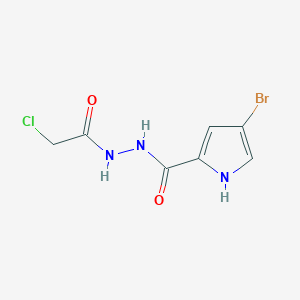
4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide, also known as BCPH, is a synthetic compound that has gained attention in the scientific community for its potential applications in drug discovery and development. BCPH is a pyrrole derivative that has been synthesized through a multi-step process, which involves the reaction of 4-bromo-1H-pyrrole-2-carboxylic acid with thionyl chloride and hydrazine hydrate, followed by acetylation with chloroacetyl chloride.
Aplicaciones Científicas De Investigación
4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide has been studied for its potential applications in drug discovery and development, particularly in the field of cancer research. This compound has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Mecanismo De Acción
The mechanism of action of 4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that plays a critical role in cell division, and its inhibition can lead to the arrest of the cell cycle and ultimately, cell death. This compound has also been shown to disrupt microtubule organization and induce the formation of abnormal mitotic spindles, which can further contribute to cell death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines. This compound has also been shown to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide in lab experiments is its high potency and selectivity for cancer cells. This compound has been shown to have minimal toxicity towards normal cells, which makes it a promising candidate for cancer therapy. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Direcciones Futuras
There are several future directions for research on 4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide. One area of interest is the development of more efficient synthesis methods for this compound, which could increase the yield and purity of the compound. Another area of interest is the optimization of this compound for use in cancer therapy, including the development of more water-soluble formulations and the evaluation of its efficacy in animal models. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine, such as antibacterial therapy and anti-inflammatory therapy.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention for its potential applications in drug discovery and development. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, as well as have anti-inflammatory and antibacterial properties. While there are limitations to using this compound in lab experiments, there are several future directions for research on this compound, including the optimization of its efficacy and the evaluation of its potential applications in other areas of medicine.
Métodos De Síntesis
The synthesis of 4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide involves a multi-step process that starts with the reaction of 4-bromo-1H-pyrrole-2-carboxylic acid with thionyl chloride and hydrazine hydrate to form 4-bromo-N'-(hydrazinecarbonyl)-1H-pyrrole-2-carboxamide. This intermediate is then acetylated with chloroacetyl chloride to yield this compound. The overall yield of this compound is around 40%, and the purity of the compound can be confirmed by NMR and HPLC analysis.
Propiedades
IUPAC Name |
4-bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN3O2/c8-4-1-5(10-3-4)7(14)12-11-6(13)2-9/h1,3,10H,2H2,(H,11,13)(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQOVSGSDWEYER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1Br)C(=O)NNC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


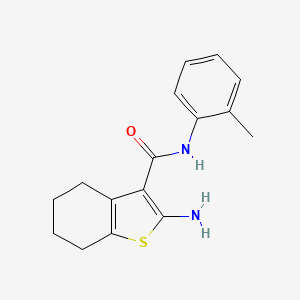
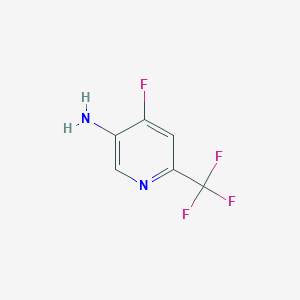

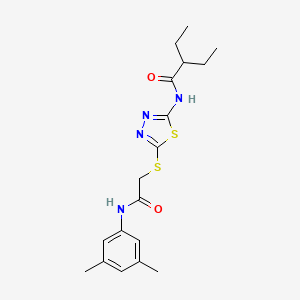

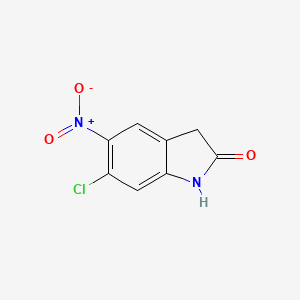
![1-(4-Methylphenyl)-4-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]-2-pyrrolidinone](/img/structure/B2393868.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2393869.png)
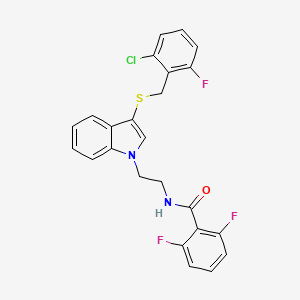
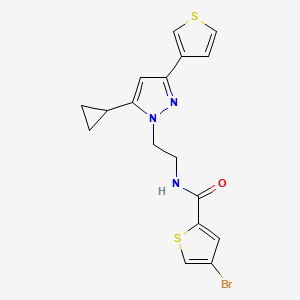
![3,3-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-azasilolidine-5-carboxylic acid](/img/structure/B2393876.png)
![2-cyclopropyl-4-methyl-6-(methylsulfanyl)-N-[2-(4-phenylpiperazin-1-yl)propyl]pyrimidine-5-carboxamide](/img/structure/B2393877.png)
